N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide
Description
Table 1: Structural Comparison with Analogous Benzenesulfonamides
Key Differences :
- Substituent Effects : The bromine atom in this compound enhances electrophilicity compared to fluoro or amino groups in analogs, potentially improving target binding through halogen bonding .
- Linker Flexibility : The ethyl-amide linker provides greater conformational freedom than rigid urea or ether linkers, enabling adaptation to diverse binding pockets.
- Indole Substitution : The 1-benzyl-2-methylindole group introduces steric bulk absent in simpler indole derivatives, likely influencing isoform selectivity among carbonic anhydrases .
Properties
Molecular Formula |
C24H23BrN2O2S |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C24H23BrN2O2S/c1-18-22(15-16-26-30(28,29)21-13-11-20(25)12-14-21)23-9-5-6-10-24(23)27(18)17-19-7-3-2-4-8-19/h2-14,26H,15-17H2,1H3 |
InChI Key |
LJTLAWIDKUSPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
Fischer indole synthesis remains a cornerstone for constructing substituted indoles. A phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For 2-methyl substitution, methyl ketones (e.g., acetone) are employed. Benzyl protection at the N1 position is achieved using benzyl chloride in the presence of a base (e.g., NaH).
Example Protocol
-
Hydrazine Formation : React 4-bromophenylhydrazine with 3-pentanone in acetic acid at reflux (12 h).
-
Cyclization : Add concentrated HCl and heat to 80°C for 6 h to yield 2-methylindole.
-
N1-Benzylation : Treat 2-methylindole with benzyl chloride (1.2 equiv) and NaH in DMF (0°C to RT, 4 h).
Key Data
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazine formation | AcOH, reflux, 12 h | 78% | |
| Cyclization | HCl, 80°C, 6 h | 65% | |
| N1-Benzylation | BnCl, NaH, DMF, 4 h | 82% |
Side-Chain Introduction: 2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethylamine
Introducing the ethylamine side chain at the C3 position requires careful functionalization to avoid N1-deprotection.
Vilsmeier-Haack Formylation Followed by Reductive Amination
-
Formylation : Treat 1-benzyl-2-methylindole with POCl₃/DMF at 0°C to install a formyl group at C3.
-
Wittig Reaction : React the formylindole with ethyltriphenylphosphonium bromide to form a vinyl intermediate.
-
Reductive Amination : Hydrogenate the vinyl group with NH₃ and H₂/Pd-C to yield the ethylamine side chain.
Optimization Challenges
-
Over-reduction of the indole ring can occur; Pd/C with controlled H₂ pressure (1 atm) minimizes side reactions.
Sulfonylation: 4-Bromobenzenesulfonamide Formation
The final step involves coupling the ethylamine side chain with 4-bromobenzenesulfonyl chloride.
Sulfonyl Chloride Activation
React 2-(1-benzyl-2-methyl-1H-indol-3-yl)-ethylamine with 4-bromobenzenesulfonyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure
-
Dissolve the amine (1 equiv) in DCM (0°C).
-
Add TEA (2 equiv) and 4-bromobenzenesulfonyl chloride (1.5 equiv).
-
Stir at RT for 12 h, extract with NaHCO₃, and purify via column chromatography.
Yield Optimization
Alternative Pathways and Comparative Analysis
Copper-Catalyzed Coupling for Side-Chain Installation
Recent methods employ Cu(I)-catalyzed coupling to attach the ethylamine group. For example, treating 3-iodo-1-benzyl-2-methylindole with ethylamine in the presence of CuI/L-proline achieves C–N bond formation.
Advantages
Limitations
-
Requires pre-functionalized iodoindole intermediates.
Scalability and Industrial Considerations
Catalytic Systems for Large-Scale Synthesis
Transitioning from lab-scale to pilot-scale synthesis necessitates optimizing catalytic systems. For example, replacing Pd/C with Raney Ni in reductive amination reduces costs without compromising yield.
Cost-Benefit Analysis
| Catalyst | Cost (USD/g) | Yield | Purity |
|---|---|---|---|
| Pd/C | 120 | 88% | 99% |
| Raney Ni | 15 | 85% | 97% |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while substitution of the bromine atom can produce a variety of substituted sulfonamides .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide. For instance, research indicates that certain benzenesulfonamide derivatives exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. These compounds demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as selective anticancer agents .
Case Study: Induction of Apoptosis
A notable study investigated the effects of a related benzenesulfonamide on MDA-MB-231 breast cancer cell lines. The compound was shown to induce apoptosis, significantly increasing annexin V-FITC positivity by 22-fold compared to control groups, suggesting a strong pro-apoptotic effect .
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has also been explored extensively. This compound and its analogs have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics.
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit specific enzymes, making them valuable in drug design. The compound has shown promise as an inhibitor for several enzymes involved in metabolic pathways.
Case Study: Inhibition of Carbonic Anhydrase
Research has demonstrated that new benzenesulfonamide derivatives exhibit remarkable selectivity for CA IX over CA II, indicating their potential use in targeted cancer therapies . The ability to selectively inhibit these enzymes can lead to reduced side effects compared to broader-spectrum inhibitors.
Synthesis and Structural Insights
The synthesis of this compound involves multiple steps, often utilizing Ugi reactions or other multi-component strategies that allow for the efficient construction of complex molecules . The structural characteristics of this compound facilitate its interaction with biological targets, enhancing its therapeutic efficacy.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, leading to changes in their function. These interactions can result in a range of biological effects, including inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide
- Key Differences: Replaces the benzyl and methyl groups on the indole with a single methyl group at the 1-position. The sulfonamide substituent is nitro (NO₂) instead of bromine.
- The absence of the benzyl group reduces steric hindrance, which may enhance binding flexibility .
4-Bromo-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide
- Key Differences : Features a sulfanyl (S) bridge instead of an ethyl linker and includes dual bromine atoms on both the indole and benzene rings.
- Implications : The sulfanyl group may alter solubility and redox properties. Dual bromine atoms could amplify halogen-bonding interactions in biological systems, though increased molecular weight (530.27 g/mol vs. ~440–450 g/mol for the target compound) might reduce bioavailability .
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
- Key Differences : Replaces the indole core with a benzimidazole ring. The benzamide group lacks the sulfonamide functionality.
- However, the absence of a sulfonamide group limits its utility in targeting sulfonamide-specific pathways .
Data Table: Comparative Analysis
*Estimated based on analogous structures.
Research Findings and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (moderate electron-withdrawing) in the target compound may balance reactivity and stability better than nitro groups, which are prone to reduction in vivo .
- Heterocycle Variations : Indole derivatives (target compound) exhibit stronger π-π stacking than benzimidazoles (), favoring interactions with aromatic residues in proteins.
Biological Activity
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in cardiovascular and anticancer contexts. This article reviews the biological activity associated with this compound, summarizing relevant research findings, experimental data, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a benzyl group, and a sulfonamide functional group. Its chemical formula is , and it is characterized by significant lipophilicity due to the presence of aromatic rings and a sulfonamide group.
Biological Activity Overview
Research indicates that sulfonamide derivatives often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its effects on perfusion pressure and coronary resistance in isolated rat heart models.
Cardiovascular Effects
A study conducted by Figueroa-Valverde et al. (2024) explored the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The findings suggested that certain derivatives could significantly reduce perfusion pressure in a time-dependent manner. The experimental design included:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |
The results indicated that 4-(2-amino-ethyl)-benzenesulfonamide exhibited the most pronounced effect in decreasing coronary resistance compared to the control and other compounds tested .
The proposed mechanism for the observed cardiovascular effects involves interaction with calcium channels, which are critical in regulating vascular tone and blood pressure. Docking studies indicated potential binding interactions with amino acid residues on calcium channel proteins, suggesting that these compounds may modulate calcium influx in vascular smooth muscle cells .
Anticancer Activity
In addition to cardiovascular effects, there is emerging evidence regarding the anticancer potential of sulfonamide derivatives. Studies have shown that modifications in the sulfonamide structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition of cell proliferation in breast cancer models .
Case Studies
A notable case study involved the evaluation of a related compound's efficacy against human cancer cell lines. The study revealed that specific structural modifications led to increased apoptosis in cancer cells, indicating that similar modifications could be beneficial for enhancing the biological activity of this compound.
Q & A
Q. What advanced analytical techniques (e.g., X-ray crystallography, HPLC-MS) address stability and degradation issues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
